![molecular formula C15H14N4OS B2521720 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 1795444-36-8](/img/structure/B2521720.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-triazol is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin is a saturated heterocyclic organic compound that consists of a five-membered ring containing four carbon atoms and one nitrogen atom . Benzo[b]thiophen is a polycyclic aromatic compound that is based on a fused benzene and thiophene ring .
Synthesis Analysis
The synthesis of compounds containing 1H-1,2,3-triazol often involves the reaction of azides with alkynes, a process known as “click” chemistry . The synthesis of pyrrolidin derivatives typically involves the cyclization of amines . The synthesis of benzo[b]thiophen derivatives often involves the cyclization of suitable precursors .Molecular Structure Analysis
The molecular structure of these types of compounds can be analyzed using techniques such as NMR and IR spectroscopy, X-ray diffraction measurements .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite diverse, depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of these types of compounds can be characterized using techniques such as differential thermal analysis (DTA) and elemental analysis . They are often thermally stable and exhibit acceptable densities .Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, including those similar to the specified compound, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. Research by Ma et al. (2017) found that triazole derivatives can adsorb on metal surfaces, suggesting potential utility in protecting metals from corrosion. This property is attributed to the electron-sharing capability of the nitrogen atoms in the triazole ring with the metal surfaces (Ma, Qi, He, Tang, & Lu, 2017).
Antimicrobial Activity
Pandya et al. (2019) synthesized a library of compounds including triazole derivatives and evaluated their antimicrobial activity. The study indicated that some of these compounds showed promising antibacterial and antifungal activities, which could be linked to the structural features similar to the compound (Pandya, Dave, Patel, & Desai, 2019).
Catalysis
Ozcubukcu et al. (2009) reported on a tris(triazolyl)methanol-Cu(I) complex as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, a reaction utilized in the creation of various heterocyclic compounds. This highlights the potential of triazole-containing compounds in facilitating chemical transformations through catalysis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Computational Chemistry and Drug Design
Murugavel et al. (2019) conducted a comprehensive study on a sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, focusing on its potential as an anticancer agent. Through computational, in silico ADMET, and molecular docking analyses, they explored its effectiveness, indicating the utility of triazole derivatives in the design and development of new therapeutic agents (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-7-5-12(10-18)19-8-6-16-17-19/h1-4,6,8-9,12H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMBYPUGODSSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
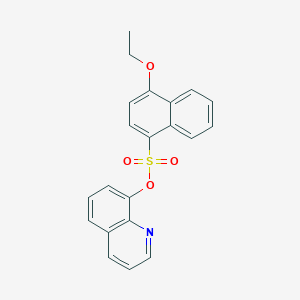
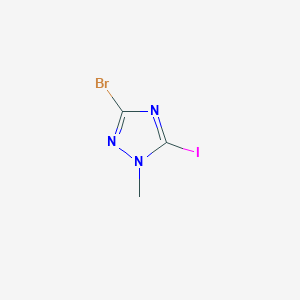
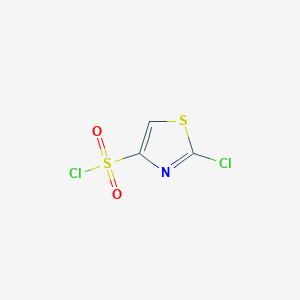
![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)
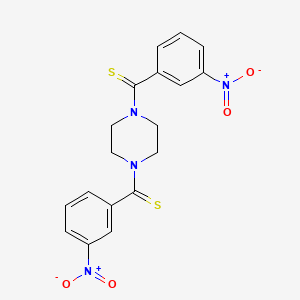
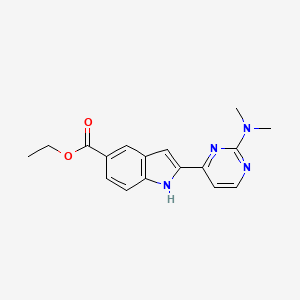
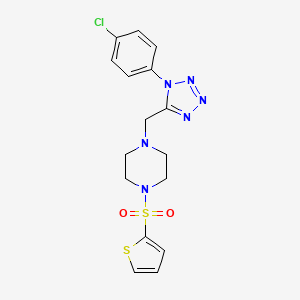

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
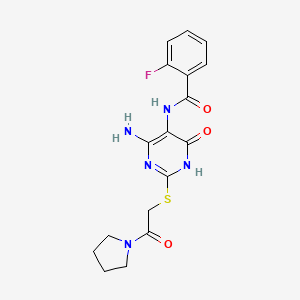
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
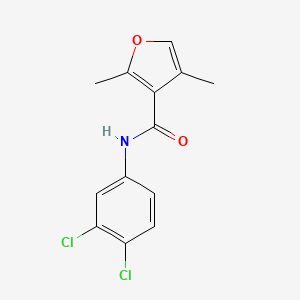
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
